

An In-depth Technical Guide on Ethane, 1,1-di-otolyl-

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethane, 1,1-di-o-tolyl-, also known as 1,1-bis(2-methylphenyl)ethane, is an aromatic hydrocarbon belonging to the diarylethane class of compounds. Its structural isomer, Ethane, 1,1-di-p-tolyl-, has been more extensively studied. This guide aims to provide a comprehensive overview of the available scientific literature on **Ethane, 1,1-di-o-tolyl-**, drawing comparisons with its para-isomer where relevant. Due to the limited specific data on the ortho-isomer, this review also incorporates general synthetic methodologies and potential biological activities inferred from related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

Quantitative data for **Ethane**, **1,1-di-o-tolyl-** is sparse in the current scientific literature. The following tables summarize the available data for both the ortho- and para-isomers to facilitate comparison.

Table 1: General and Physical Properties



| Property | Ethane, 1,1-di-o-tolyl- | Ethane, 1,1-di-p-tolyl- |
|-------------------|-------------------------|-----------------------------------|
| CAS Number | 33268-48-3[1] | 530-45-0[2][3] |
| Molecular Formula | C16H18[1] | C16H18[2][3] |
| Molecular Weight | 210.31 g/mol [1] | 210.31 g/mol [2][3] |
| Appearance | Not Available | Oily, highly refractive liquid[2] |
| Odor | Not Available | Aromatic[2] |
| Boiling Point | Not Available | 295-300 °C[2] |
| Melting Point | Not Available | Not solid at -20 °C[2] |
| Density | Not Available | 0.974 g/cm³ at 20°C[2] |
| Solubility | Not Available | Soluble in acetic acid[2] |

Table 2: Spectroscopic Data

| Spectrum Type | Ethane, 1,1-di-o-tolyl- | Ethane, 1,1-di-p-tolyl- |
|---------------------|-------------------------|---|
| ¹ H NMR | Data not available | Data available in spectral databases |
| ¹³ C NMR | Data not available | Data available in spectral databases[3] |
| Mass Spectrometry | Data not available | Data available in spectral databases[3] |
| Infrared (IR) | Data not available | Data available in spectral databases[3] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Ethane**, **1,1-di-o-tolyl-** is not readily available in the surveyed literature, a general approach can be inferred from established methods for the synthesis of **1,1-diarylethanes**.



General Synthesis of 1,1-Diarylethanes

A common method for the synthesis of 1,1-diarylethanes involves the Friedel-Crafts alkylation of an aromatic compound with a suitable alkylating agent, such as a 1-halo-1-arylethane, in the presence of a Lewis acid catalyst.

Proposed Synthesis of Ethane, 1,1-di-o-tolyl-

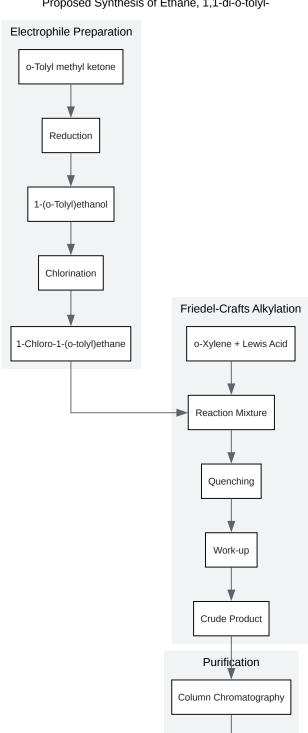
A plausible synthetic route for **Ethane**, **1,1-di-o-tolyl-** would involve the reaction of o-xylene with 1-chloro-1-(o-tolyl)ethane under Friedel-Crafts conditions.

Experimental Protocol:

- Preparation of the Electrophile: 1-Chloro-1-(o-tolyl)ethane can be prepared from o-tolyl methyl ketone by reduction to the corresponding alcohol, followed by chlorination.
- Friedel-Crafts Alkylation:
 - To a stirred solution of o-xylene in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride or iron(III) chloride).
 - Slowly add a solution of 1-chloro-1-(o-tolyl)ethane in the same solvent.
 - Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction by carefully adding ice-water.
 - Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate).
 - Remove the solvent under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate).

The following diagram illustrates the proposed synthetic workflow.





Proposed Synthesis of Ethane, 1,1-di-o-tolyl-

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Proposed synthetic workflow for Ethane, 1,1-di-o-tolyl-.

Ethane, 1,1-di-o-tolyl-



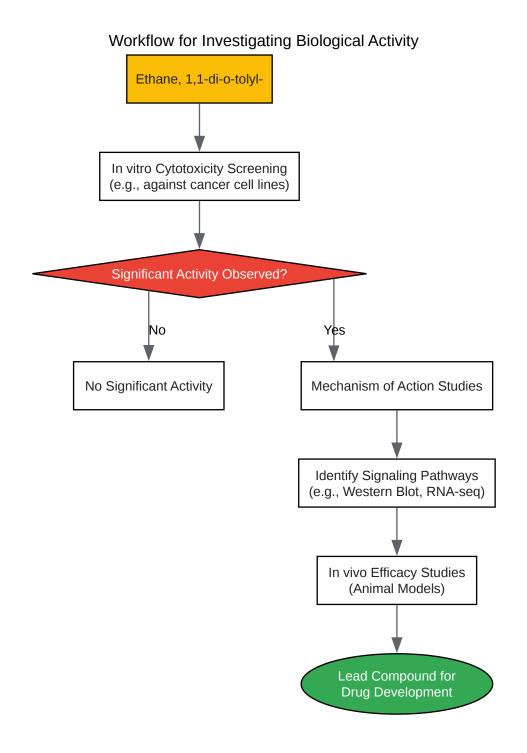
Potential Biological Activities and Signaling Pathways

There is no direct evidence in the literature regarding the biological activities or associated signaling pathways of **Ethane**, **1,1-di-o-tolyl-**. However, studies on related diarylalkene and diarylpentanoid compounds suggest that the substitution pattern on the aromatic rings can significantly influence their biological effects. For instance, some ortho-substituted diaryl compounds have demonstrated cytotoxic activities against various cancer cell lines.

One study on a series of cyano- and carboxyborane adducts of toluidines showed cytotoxicity towards suspended single-cell tumors.[4] While not directly analogous, this suggests that tolyl-containing small molecules can exhibit bioactivity.

Further research is required to elucidate any potential therapeutic applications of **Ethane**, **1,1**-**di-o-tolyl-**. A logical workflow for such an investigation is presented below.





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Logical workflow for the biological evaluation of **Ethane**, **1,1-di-o-tolyl-**.

Structure and Isomerism

The key structural difference between **Ethane**, **1,1-di-o-tolyl-** and its para-isomer lies in the substitution pattern of the methyl groups on the phenyl rings. In the ortho-isomer, the methyl





groups are located at the 2-position, adjacent to the point of attachment of the ethylidene bridge. In the para-isomer, they are at the 4-position, opposite to the ethylidene bridge. This difference in steric hindrance around the central ethane unit likely influences their physical properties and could also impact their biological activity.

Structural Comparison of Ortho and Para Isomers

Ethane, 1,1-di-o-tolyl- Ethane, 1,1-di-p-tolyl-

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